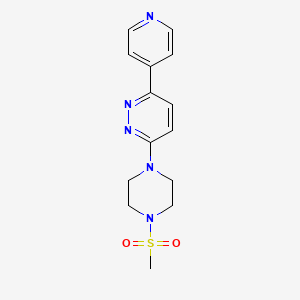![molecular formula C20H20ClN5O3S B6529021 3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946329-87-9](/img/structure/B6529021.png)
3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine” is a complex organic molecule that contains several functional groups including a piperazine ring, a pyridazine ring, and a benzenesulfonyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, the pyridazine ring is a six-membered ring containing two nitrogen atoms, and the benzenesulfonyl group contains a sulfur atom bonded to an oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The piperazine ring, for example, is known to undergo reactions with acids and bases, while the benzenesulfonyl group can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could make the compound more soluble in water, while the benzenesulfonyl group could increase its reactivity .Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its chemical reactions, and its potential biological activities. This could include testing the compound for activity against various biological targets, studying its mechanism of action, and optimizing its structure for improved activity .
Wirkmechanismus
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis H37Ra , suggesting potential antimicrobial activity
Mode of Action
It’s known that similar compounds interact with their targets by binding to specific sites, leading to changes in the target’s function . The exact interaction between this compound and its target would need to be determined through further experimental studies.
Biochemical Pathways
Compounds with similar structures have been found to affect the growth and proliferation of mycobacterium tuberculosis h37ra . This suggests that the compound may interfere with the biochemical pathways involved in bacterial growth and replication.
Pharmacokinetics
Similar compounds have been found to possess drug-like properties according to lipinski’s rule of five , which suggests good bioavailability
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial effects. The exact molecular and cellular effects would need to be determined through further experimental studies.
Eigenschaften
IUPAC Name |
3-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-29-18-4-2-16(21)14-19(18)30(27,28)26-12-10-25(11-13-26)20-5-3-17(23-24-20)15-6-8-22-9-7-15/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHIKHLNPSZYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528945.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528967.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529014.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529022.png)
![3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529032.png)